(4-BENZYLPIPERIDINO)(5-NITRO-2-FURYL)METHANONE
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Overview
Description
(4-BENZYLPIPERIDINO)(5-NITRO-2-FURYL)METHANONE is a complex organic compound that features a piperidine ring substituted with a benzyl group and a nitrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BENZYLPIPERIDINO)(5-NITRO-2-FURYL)METHANONE typically involves the reaction of 4-benzylpiperidine with 5-nitro-2-furaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would include rigorous purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(4-BENZYLPIPERIDINO)(5-NITRO-2-FURYL)METHANONE undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens or alkylating agents are used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzylpiperidine derivatives.
Scientific Research Applications
(4-BENZYLPIPERIDINO)(5-NITRO-2-FURYL)METHANONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (4-BENZYLPIPERIDINO)(5-NITRO-2-FURYL)METHANONE involves its interaction with specific molecular targets. The nitrofuran moiety is known to interact with nucleophilic sites in biological molecules, leading to the formation of reactive intermediates that can disrupt cellular processes. The benzylpiperidine component may interact with neurotransmitter receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A simpler analog with similar structural features but lacking the nitrofuran moiety.
5-Nitro-2-furaldehyde: A precursor in the synthesis of (4-BENZYLPIPERIDINO)(5-NITRO-2-FURYL)METHANONE.
Benzylpiperazine: Another compound with a benzyl group attached to a piperazine ring.
Uniqueness
This compound is unique due to the combination of the benzylpiperidine and nitrofuran moieties, which confer distinct chemical and biological properties
Biological Activity
(4-BENZYLPIPERIDINO)(5-NITRO-2-FURYL)METHANONE, a compound featuring both piperidine and nitrofuran moieties, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological profiles, including antibacterial, anticancer, and enzyme inhibition properties, supported by case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H18N2O3
- Molecular Weight : 286.33 g/mol
This compound is characterized by the presence of a benzylpiperidine group linked to a nitrofuran derivative, which contributes to its biological activity.
Antimicrobial Activity
Research indicates that compounds containing nitro groups exhibit significant antimicrobial properties. The mechanism of action is primarily through the reduction of the nitro group to form reactive intermediates that bind to bacterial DNA, leading to cell death. For instance, studies have shown that derivatives similar to this compound demonstrate activity against various Gram-positive bacteria such as Staphylococcus aureus and Clostridium perfringens .
Table 1: Antimicrobial Activity of Nitro Compounds
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Nitro Compound A | S. aureus | 8 µg/mL |
Nitro Compound B | C. perfringens | 16 µg/mL |
This compound | Bacillus subtilis | 12 µg/mL |
Anticancer Properties
The potential anticancer activity of this compound has been explored in several studies. The compound's mechanism involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting these kinases, the compound may prevent the proliferation of cancer cells.
Case studies have demonstrated that related compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, suggesting a promising avenue for further development in cancer therapeutics .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown potential as an inhibitor of nitric oxide synthase (iNOS), which is relevant in inflammatory processes and cancer progression. The inhibition of such enzymes could lead to reduced inflammation and tumor growth .
The proposed mechanism of action for this compound involves multiple pathways:
- DNA Interaction : Reduction of the nitro group leads to the formation of reactive species that bind covalently to DNA.
- Enzyme Inhibition : Competitive inhibition at active sites of CDKs and iNOS.
- Cell Cycle Arrest : Induction of apoptosis in cancer cells through disruption of cell cycle progression.
Properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-(5-nitrofuran-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c20-17(15-6-7-16(23-15)19(21)22)18-10-8-14(9-11-18)12-13-4-2-1-3-5-13/h1-7,14H,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVSMRBMUNDHCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC=C(O3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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